REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Cl.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C1COCC1>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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ClC1=C(CCl)C(=CC=C1)F
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Name
|
|
Quantity
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20.2 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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85.4 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 5{7} (6.92 g, 77%) as a white solid
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Name
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|
Type
|
|
Smiles
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ClC1=C(CN2CCNCC2)C(=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |